5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile
Overview
Description
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound with the molecular formula C9H5FN4 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 2,5-difluorobenzonitrile with 1,2,4-triazole sodium salt in the presence of a solvent such as dimethylformamide. The reaction is carried out at elevated temperatures, around 80°C, for approximately 15 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
- 5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
5-Fluoro-2-(1H-1,2,4-triazol-1-yl)benzonitrile is unique due to the specific positioning of the fluorine atom and the triazole ring, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-fluoro-2-(1,2,4-triazol-1-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN4/c10-8-1-2-9(7(3-8)4-11)14-6-12-5-13-14/h1-3,5-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXLXGFQGXDUFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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